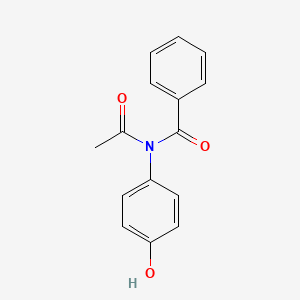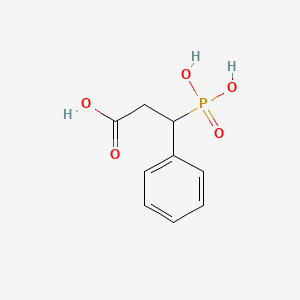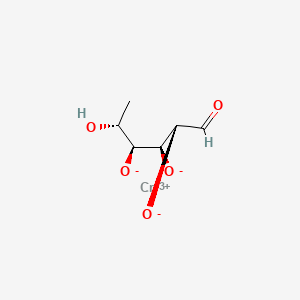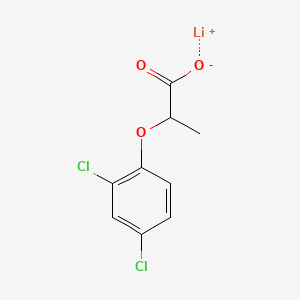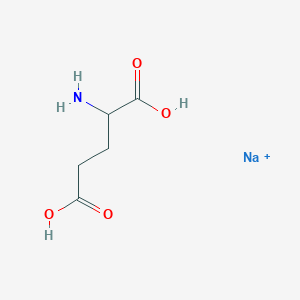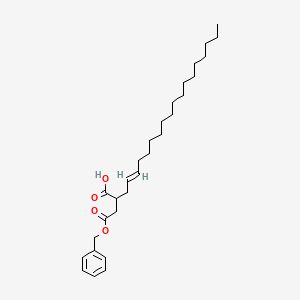
Benzyl hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrogenosuccinato de bencilo y 2-octadecenilo es un compuesto orgánico con la fórmula molecular C29H46O4. Es conocido por su estructura única, que incluye un grupo bencilo, un átomo de hidrógeno y una porción de 2-octadecenilsuccinato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de hidrogenosuccinato de bencilo y 2-octadecenilo normalmente implica la esterificación del ácido succínico con alcohol bencílico y 2-octadecen-1-ol. La reacción suele ser catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. Las condiciones de reacción a menudo incluyen el reflujo de los reactivos en un disolvente orgánico como el tolueno o el diclorometano para facilitar el proceso de esterificación.
Métodos de producción industrial: En un entorno industrial, la producción de hidrogenosuccinato de bencilo y 2-octadecenilo puede implicar reactores de flujo continuo para optimizar la eficiencia de la reacción y el rendimiento. El uso de catalizadores avanzados y condiciones de reacción puede mejorar aún más el proceso de producción, haciéndolo más rentable y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrogenosuccinato de bencilo y 2-octadecenilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que conduce a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de alcoholes o alcanos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo bencilo o la cadena octadecenilo pueden ser reemplazados por otros grupos funcionales utilizando reactivos como haluros de alquilo o aminas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio acuoso o trióxido de cromo en ácido acético.
Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo o aminas en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Principales productos:
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, alcanos.
Sustitución: Diversos derivados sustituidos en función de los reactivos utilizados.
4. Aplicaciones de la investigación científica
El hidrogenosuccinato de bencilo y 2-octadecenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Se utiliza en la formulación de productos químicos especiales, tensioactivos y lubricantes.
Aplicaciones Científicas De Investigación
Benzyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
El mecanismo de acción del hidrogenosuccinato de bencilo y 2-octadecenilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas, mientras que sus efectos antiinflamatorios podrían deberse a la inhibición de las citocinas proinflamatorias.
Comparación Con Compuestos Similares
El hidrogenosuccinato de bencilo y 2-octadecenilo se puede comparar con otros compuestos similares como:
Hidrogenosuccinato de bencilo: Carece de la cadena octadecenilo, lo que lo hace menos hidrófobo y potencialmente menos eficaz en determinadas aplicaciones.
Succinato de octadecenilo: Carece del grupo bencilo, lo que puede reducir su reactividad y versatilidad en reacciones químicas.
Éter de bencilo y octadecenilo: Contiene un enlace éter en lugar de un éster, lo que puede afectar sus propiedades químicas y su reactividad.
La singularidad del hidrogenosuccinato de bencilo y 2-octadecenilo reside en sus características estructurales combinadas, que le confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
93882-67-8 |
|---|---|
Fórmula molecular |
C29H46O4 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(E)-2-(2-oxo-2-phenylmethoxyethyl)icos-4-enoic acid |
InChI |
InChI=1S/C29H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h16-22,27H,2-15,23-25H2,1H3,(H,31,32)/b20-16+ |
Clave InChI |
YCRMSZZTVLDBHO-CAPFRKAQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


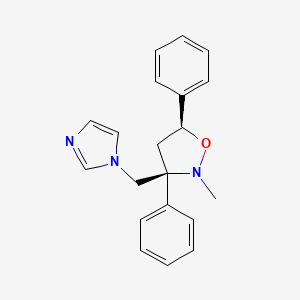
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

